N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
This compound is a pyrazoline derivative featuring a 2-chlorobenzoyl group at position 1, a 2-hydroxyphenyl substituent at position 5, and a methanesulfonamide moiety attached to the central phenyl ring. The methanesulfonamide group may enhance solubility and bioavailability compared to simpler analogs .
Properties
IUPAC Name |
N-[3-[2-(2-chlorobenzoyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-32(30,31)26-16-8-6-7-15(13-16)20-14-21(18-10-3-5-12-22(18)28)27(25-20)23(29)17-9-2-4-11-19(17)24/h2-13,21,26,28H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRANDJFALCCQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of sulfonamide derivatives, characterized by the following structural formula:
This structure features a chlorobenzoyl moiety, a hydroxyphenyl group, and a pyrazole ring, which contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast) with half-maximal inhibitory concentration (IC50) values ranging from 8.8 to 10.2 μM, indicating potent anti-neoplastic activity .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to programmed cell death .
Biological Activity Data
The following table summarizes the IC50 values for this compound across different cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 9.6 ± 1.7 | MTT |
| HeLa | 10.2 ± 0.3 | MTT |
| MCF-7 | 9.5 ± 0.7 | Trypan Blue |
| NIH-3T3 | 94.2 ± 1.7 | Cytotoxicity Assay |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anti-Cancer Activity : A study demonstrated that derivatives with similar structures showed significant cytotoxic effects on various cancer cell lines, with minimal toxicity towards normal cells (e.g., NIH-3T3) . The presence of halogen substituents was identified as a crucial factor enhancing potency.
- Mechanistic Studies : Further investigations revealed that these compounds could modulate key signaling pathways involved in tumorigenesis, suggesting their potential as therapeutic agents in targeted cancer therapies .
- Comparative Analysis : A comparative analysis with other sulfonamide derivatives indicated that the specific substitutions on the phenyl and pyrazole rings significantly influenced biological activity, with some derivatives exhibiting up to five-fold higher potency than others in the same class .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrazoline-based sulfonamides with diverse pharmacological profiles. Key analogues include:
Binding Affinity and Selectivity
- MPXV DPol Binding : The ethoxy-substituted analogue (ΔG = -9.2 kcal/mol) showed better binding than benzoyl-only derivatives, suggesting polar substituents at position 5 enhance target engagement .
- Role of Chlorine : The 2-chlorobenzoyl group in the target compound may improve binding via halogen interactions, as seen in related chlorinated antiviral agents .
Pharmacokinetic and Toxicity Profiles
- Methanesulfonamide Group : Common across all analogues, this group likely reduces plasma protein binding, enhancing free drug availability .
- Hydroxyl vs. Ethoxy : The 2-hydroxyphenyl group in the target compound may increase metabolic clearance compared to ethoxy-substituted derivatives but could improve water solubility .
- Toxicity: None of the analogues reported hepatotoxicity in preliminary studies, though the nitro-substituted derivative may pose oxidative stress risks .
Research Findings and Gaps
- Antiviral Potential: The target compound’s structural similarity to MPXV DPol inhibitors suggests untested antiviral efficacy.
- Clinical Data: No in vivo or clinical data exist for the target compound; its analogues have only been tested in silico or in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
